4-(4-Azidophenyl)butyric acid

Descripción general

Descripción

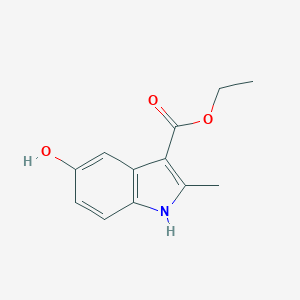

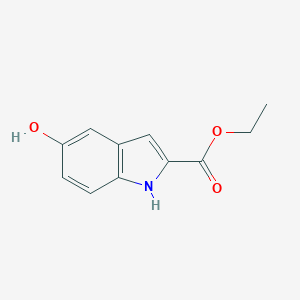

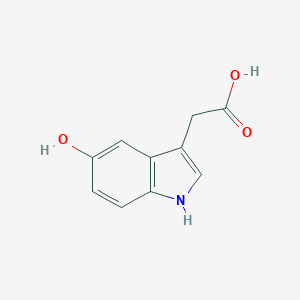

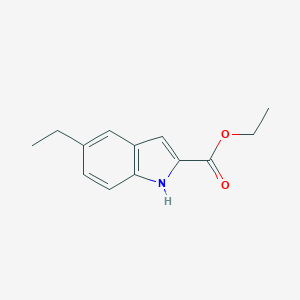

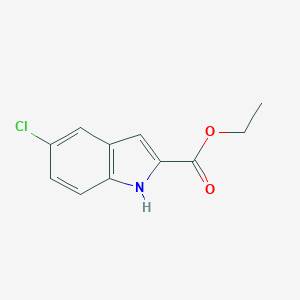

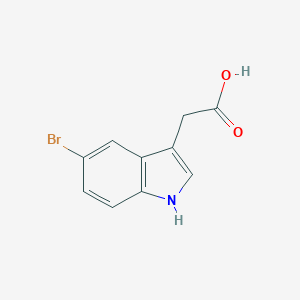

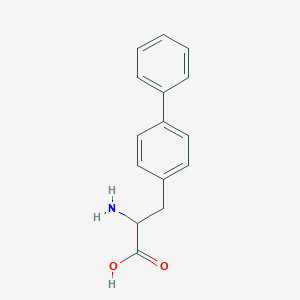

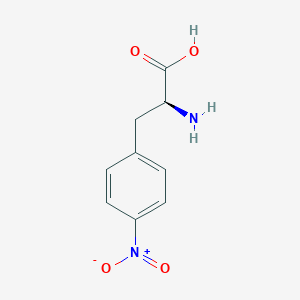

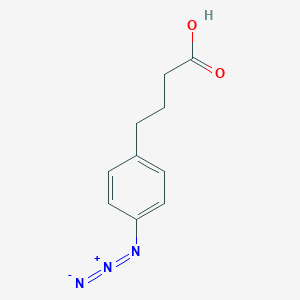

“4-(4-Azidophenyl)butyric acid” is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 . It appears as a beige powder .

Synthesis Analysis

The synthesis of “4-(4-Azidophenyl)butyric acid” involves two stages . In the first stage, 4-(4-aminophenyl)butyric Acid is diazotized with sulfuric acid and sodium nitrite at 0 degrees Celsius for 0.75 hours. In the second stage, sodium azide is added at 0 degrees Celsius for 0.666667 hours, leading to substitution .Molecular Structure Analysis

The molecular structure of “4-(4-Azidophenyl)butyric acid” is represented by the formula C10H11N3O2 .Physical And Chemical Properties Analysis

“4-(4-Azidophenyl)butyric acid” is a beige powder . It has a molecular weight of 205.22 and its molecular formula is C10H11N3O2 . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Spiro-lactones : Acid-catalysed decomposition of (4′-azidophenyl)butyric acids leads to the formation of imines of cyclohexadienone spiro-lactones, which can rearrange to benz-fused lactones (Abramovitch et al., 1986).

Applications in pH Sensors : 4-(4-(4-(Didodecylamino)phenylazo)phenyl)butyric acid, synthesized and fabricated into Langmuir-Blodgett (LB) monolayers, shows potential in pH sensing due to significant changes in electronic spectra upon exposure to acidic conditions (Zhao et al., 2000).

Fermentative Production for Green Products : Butyric acid, including derivatives like 4-(4-Azidophenyl)butyric acid, is increasingly produced via fermentation from renewable feedstocks for applications in foods, pharmaceuticals, and cosmetics (Jiang et al., 2018).

Inducer of Erythroid Differentiation : Butyric acid derivatives are potent inducers of erythroid differentiation in cultured erythroleukemic cells, suggesting applications in medical research and therapy (Leder & Leder, 1975).

Imaging Applications : Radioiodinated 4-( p-iodophenyl)butyric acid has been explored for potential applications in medical imaging using single-photon emission computed tomography, due to its favorable pharmacokinetic properties (Wen et al., 2019).

Cancer and Hemoglobinopathy Treatment : Butyric acid and its derivatives are studied for their roles in promoting cell differentiation, apoptosis, and cell growth control, making them significant in the treatment of colorectal cancer and hemoglobinopathies (Pouillart, 1998).

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is required .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that this compound is used for proteomics research , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

It is known that the compound is used in proteomics research , implying that it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research , it may have effects on protein function or activity.

Propiedades

IUPAC Name |

4-(4-azidophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJMMVGNIFCPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544302 | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Azidophenyl)butyric acid | |

CAS RN |

103489-33-4 | |

| Record name | 4-Azidobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103489-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Azidophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.